molecular formula C14H11ClN2 B15081986 Acetonitrile, (p-chloroanilino)phenyl- CAS No. 4686-05-9

Acetonitrile, (p-chloroanilino)phenyl-

Cat. No.: B15081986
CAS No.: 4686-05-9
M. Wt: 242.70 g/mol
InChI Key: PEMLGSVHDFCRIY-UHFFFAOYSA-N
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Description

Acetonitrile, (p-chloroanilino)phenyl-, is a compound that combines the properties of acetonitrile and p-chloroaniline Acetonitrile is a simple organic nitrile with the formula CH₃CN, while p-chloroaniline is an aromatic amine with a chlorine substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetonitrile, (p-chloroanilino)phenyl-, typically involves the reaction of p-chloroaniline with acetonitrile under specific conditions. One common method is the electrochemical oxidation of p-chloroaniline in a water/acetonitrile mixture. This process involves cyclic voltammetry and differential pulse voltammetry to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the careful selection of electrochemical parameters to optimize the yield and purity of the product. The use of advanced electrochemical techniques and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (p-chloroanilino)phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of p-chloroaniline in the presence of arylsulfinic acids can produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Scientific Research Applications

Acetonitrile, (p-chloroanilino)phenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of acetonitrile, (p-chloroanilino)phenyl-, involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The presence of the p-chloroaniline moiety allows for various substitution and addition reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.

    p-Chloroaniline: An aromatic amine used in the production of dyes and pharmaceuticals.

Uniqueness

Acetonitrile, (p-chloroanilino)phenyl-, is unique due to its combination of properties from both acetonitrile and p-chloroaniline. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

4686-05-9

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chloroanilino)-2-phenylacetonitrile

InChI

InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H

InChI Key

PEMLGSVHDFCRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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